Bucindolol
Overview
Description
Bucindolol is a non-selective beta-blocker with additional weak alpha-blocking properties and intrinsic sympathomimetic activity in some model systems . It has been investigated for its potential use in treating heart failure, although it was not approved by the FDA due to issues with the integrity of the data submitted .
Mechanism of Action
Target of Action
Bucindolol is a non-selective beta blocker with additional weak alpha-blocking properties . It primarily targets the β1 and β2 adrenergic receptors on cardiac myocytes . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and myocardial oxygen consumption .
Mode of Action
This compound acts by blocking the β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines such as epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . Its additional α1 antagonist activity contributes to its mild vasodilator effect .
Biochemical Pathways
This compound’s action on the adrenergic receptors affects several biochemical pathways. One key pathway is the protein kinase B/mammalian target of the rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling . This compound mitigates the activation of this pathway in response to norepinephrine . This modulation of cardiac remodeling is mediated by oxidative stress .
Pharmacokinetics
It’s known that the therapeutic response to this compound varies by its mechanism, genetic polymorphisms in adrenergic receptors, and clinical setting .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of certain genetic polymorphisms. These observations could be due to the exaggerated sympatholytic response to this compound in these sub-groups that may be mediated by genetic polymorphisms or changes in gene regulation due to advanced heart failure .
Biochemical Analysis
Biochemical Properties
Bucindolol acts on the β1 and β2 receptors, and has additional α1 antagonist activity . It interacts with these receptors to exert its effects .
Cellular Effects
This compound has been shown to modulate cardiac remodeling by attenuating oxidative stress in H9c2 cardiac cells exposed to norepinephrine . It influences cell function by mitigating the activation of the protein kinase B/mammalian target of the rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β1 and β2 adrenergic receptors and α1 receptors .
Dosage Effects in Animal Models
In a pig model of acute myocardial ischemia, this compound at a dosage of 6 mg/kg IV was administered in two equally divided doses . It decreased the incidence of ventricular fibrillation and maintained left ventricular function .
Preparation Methods
The synthesis of Bucindolol involves several key steps:
Displacement Reaction: The dimethylamino group in gramine is displaced by the anion from 2-nitropropane, resulting in the formation of 3-(2-methyl-2-nitropropyl)indole.
Reduction: This intermediate is then reduced to the amine alpha,alpha-dimethyltryptamine.
Epoxide Formation: Separately, 2-hydroxybenzonitrile reacts with epichlorohydrin to form an epoxide.
Combination: The two intermediates are combined to produce this compound.
Chemical Reactions Analysis
Bucindolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: The reduction of intermediates is a crucial step in its synthesis.
Substitution: The displacement of the dimethylamino group in gramine is a substitution reaction.
Common reagents used in these reactions include 2-nitropropane, epichlorohydrin, and reducing agents for the reduction step . The major product formed from these reactions is this compound itself.
Scientific Research Applications
Comparison with Similar Compounds
Bucindolol is compared with other beta-blockers such as:
Epanolol and Primidolol: These compounds share similar beta-blocking properties but differ in their specific pharmacological profiles and clinical applications.
This compound’s uniqueness lies in its combination of beta-blocking and weak alpha-blocking properties, along with its intrinsic sympathomimetic activity in some model systems .
Properties
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMYKMYQHCBIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046744 | |
Record name | Bucindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-11-4 | |
Record name | Bucindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12752 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.